

# JNJ-42153605: A Technical Review of a Positive Allosteric Modulator of mGluR2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-42153605 |           |
| Cat. No.:            | B608222      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**JNJ-42153605** is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] As a PAM, **JNJ-42153605** does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in various psychiatric and neurological disorders.[4][5] This technical guide provides a comprehensive review of the available preclinical literature on **JNJ-42153605**, focusing on its pharmacological profile, experimental data, and the methodologies used in its evaluation.

### **Core Mechanism of Action**

**JNJ-42153605** exerts its effects by binding to an allosteric site on the mGluR2, a class C G-protein coupled receptor (GPCR). This binding event potentiates the receptor's response to glutamate, leading to a downstream signaling cascade that ultimately modulates neurotransmitter release. The primary mechanism involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.





Click to download full resolution via product page

Figure 1: Signaling pathway of JNJ-42153605 at the mGluR2 receptor.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **JNJ-42153605** in preclinical studies.



**In Vitro Potency and Selectivity** 

| Parameter     | Species/Cell Line | Value                               | Reference(s) |
|---------------|-------------------|-------------------------------------|--------------|
| EC50 (mGluR2) | Human (CHO cells) | 17 nM                               | [1][3][6]    |
| Selectivity   | Other mGluRs      | >50-fold vs mGluR2<br>(up to 30 μM) | [2]          |
| CEREP Panel   | Various receptors | >100-fold selectivity<br>for mGluR2 | [2]          |

# **In Vivo Efficacy**



| Model                                          | Species | Endpoint                             | Dose/Route                | Result                              | Reference(s |
|------------------------------------------------|---------|--------------------------------------|---------------------------|-------------------------------------|-------------|
| PCP-Induced<br>Hyperlocomot<br>ion             | Mouse   | Reversal of hyperlocomot ion         | ED50 = 5.4<br>mg/kg, s.c. | Significant<br>attenuation          | [1][7]      |
| Sleep-Wake<br>EEG                              | Rat     | REM Sleep                            | 3 mg/kg, p.o.             | Suppressed during the first 4 hours | [1][2][7]   |
| Spontaneous<br>Locomotion                      | Mouse   | Inhibition of locomotion             | -                         | Dose-<br>dependent<br>inhibition    | [8][9]      |
| Scopolamine-<br>Induced<br>Hyperlocomot<br>ion | Mouse   | Inhibition of<br>hyperlocomot<br>ion | -                         | Dose-<br>dependent<br>inhibition    | [8][9]      |
| Memantine-<br>Induced Brain<br>Activation      | Mouse   | Reversal of activation               | 2.5 and 10<br>mg/kg, s.c. | Inhibition of<br>2DG uptake         | [8]         |
| Conditioned Avoidance Response                 | Rat     | Inhibition of response               | -                         | Effective                           | [8][9]      |
| DOM-<br>Induced<br>Head<br>Twitches            | Rat     | Antagonism<br>of head<br>twitches    | -                         | Effective                           | [8][9]      |
| Rotarod<br>Performance                         | Rat     | Motor<br>coordination                | 20 mg/kg,<br>p.o.         | Minor and<br>transient<br>effect    | [8]         |
| Acoustic<br>Startle<br>Response                | Mouse   | Startle<br>amplitude                 | Up to 10<br>mg/kg, s.c.   | No significant<br>effect            | [8]         |



**Pharmacokinetic Parameters** 

| Species | Route | Tmax (h) | Clearance<br>(mL/min/kg) | Reference(s) |
|---------|-------|----------|--------------------------|--------------|
| Rat     | p.o.  | 0.5      | 35                       | [6]          |
| Dog     | p.o.  | -        | 29                       | [6]          |

Note: A comprehensive table of pharmacokinetic parameters (Cmax, AUC, half-life, bioavailability) is not publicly available in the reviewed literature.

# **Experimental Protocols**

Detailed, step-by-step proprietary protocols for the experiments involving **JNJ-42153605** are not available in the public domain. However, based on the published literature, the following outlines the general methodologies employed.

# In Vitro Functional Assay: [35S]GTPyS Binding

This assay is a common method to determine the activation of G-protein coupled receptors.



Click to download full resolution via product page

**Figure 2:** Generalized workflow for the [35S]GTPyS binding assay.

#### General Procedure:

 Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2.



- Incubation: The cell membranes are incubated in a buffer solution containing JNJ-42153605, a sub-maximal concentration of glutamate (to assess PAM activity), GDP, and the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPyS.
- Termination: The binding reaction is stopped by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.
- Washing: The filters are washed with an ice-cold buffer to remove any unbound [35S]GTPyS.
- Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data is analyzed to determine the concentration of **JNJ-42153605** that produces 50% of the maximal response (EC50).

### In Vivo Model: PCP-Induced Hyperlocomotion in Mice

This model is a widely used preclinical screen for potential antipsychotic activity.





Click to download full resolution via product page

**Figure 3:** Generalized workflow for the PCP-induced hyperlocomotion study.

#### General Procedure:

- Animals: Male NMRI mice are typically used.
- Acclimatization: Animals are allowed to acclimate to the testing room before the experiment begins.



- Drug Administration: Mice are pre-treated with **JNJ-42153605** or vehicle via subcutaneous (s.c.) injection.
- PCP Challenge: Shortly after, the mice are challenged with an injection of phencyclidine (PCP) at a dose of 5.0 mg/kg (s.c.) to induce hyperlocomotion.
- Locomotor Activity Recording: The animals are immediately placed into individual open-field arenas, and their locomotor activity (e.g., distance traveled) is recorded for a set period, typically 30 minutes, using an automated video tracking system.
- Data Analysis: The total distance traveled is compared between the different treatment groups to determine if JNJ-42153605 can attenuate the PCP-induced hyperlocomotion. The dose that produces 50% of the maximal effect is calculated as the ED50.

### In Vivo Model: Sleep-Wake EEG in Rats

This model is used to assess the central nervous system effects of a compound on sleep architecture.

#### General Procedure:

- Animals and Surgery: Male rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.
- Recovery and Habituation: Following a recovery period, the rats are habituated to the recording chambers and tethered to the recording apparatus.
- Baseline Recording: A baseline EEG/EMG recording is typically performed to establish the normal sleep-wake cycle of each animal.
- Drug Administration: **JNJ-42153605** is administered orally (p.o.) at the beginning of the light (inactive) phase.
- EEG/EMG Recording: Continuous EEG/EMG recordings are taken for several hours postadministration.



• Data Analysis: The recordings are scored for different sleep stages (e.g., wakefulness, non-REM sleep, REM sleep), and the duration and latency of each stage are compared between the drug and vehicle treatment groups.

# **Clinical Development**

As of the date of this review, there is no publicly available information from sources such as clinical trial registries or published literature to indicate that **JNJ-42153605** has entered human clinical trials. The development status of this compound is not disclosed in the public domain.

### Conclusion

JNJ-42153605 is a well-characterized preclinical positive allosteric modulator of the mGluR2 receptor. The available data demonstrates its high in vitro potency and selectivity, as well as its efficacy in several rodent models of psychosis and other CNS-related endpoints. Its mechanism of action, by finely tuning glutamatergic signaling, represents a promising therapeutic strategy. While the preclinical profile is robust, the lack of publicly available clinical data means its potential in human subjects remains to be determined. This technical review provides a consolidated overview of the foundational preclinical work on JNJ-42153605 for the drug development and scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 3. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]



- 5. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- To cite this document: BenchChem. [JNJ-42153605: A Technical Review of a Positive Allosteric Modulator of mGluR2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608222#jnj-42153605-literature-review]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com